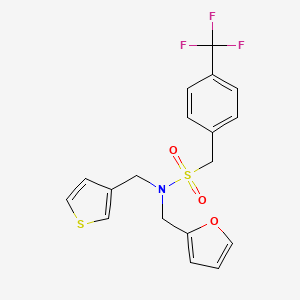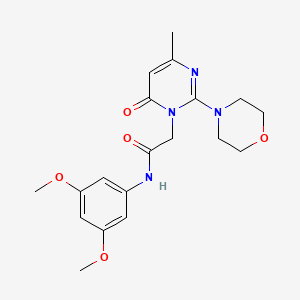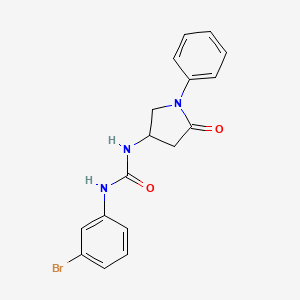
1-(3-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as BPPU, is a chemical compound with potential applications in scientific research. BPPU belongs to the class of urea derivatives and has been shown to exhibit various biochemical and physiological effects.
Scientific Research Applications
Nature of Urea-Fluoride Interaction
Urea derivatives exhibit unique behaviors when interacting with fluoride ions, demonstrating the ability of urea to engage in hydrogen bonding with various anions. Such interactions can lead to the stabilization of 1:1 complexes and, notably, urea deprotonation in the presence of fluoride ions. This property suggests potential applications in sensing technologies and the development of materials capable of responding to specific chemical stimuli (Boiocchi et al., 2004).
Rheology and Gelation Tuning
The rheological and morphological properties of gels formed by urea derivatives can be finely tuned by varying the anionic components. This characteristic highlights the utility of urea compounds in creating tailored gel materials for specific applications, ranging from drug delivery systems to materials science, where the physical properties of gels play a crucial role (Lloyd & Steed, 2011).
Crystal Structure and Material Design
The study of crystal structures of urea derivatives, such as phenylurea herbicides, provides insights into the molecular arrangements that contribute to their biological activity. Understanding these structures is essential for the design of new compounds with enhanced efficacy and specificity in applications such as agriculture and pest management (Kang et al., 2015).
Synthesis and Characterization of Urea Derivatives
Research on the synthesis and characterization of new urea compounds, including their crystal structure and molecular interactions, lays the groundwork for the development of novel materials and pharmaceuticals. These studies are foundational for advancing applications in drug design, material science, and chemical sensing (Sun et al., 2022).
Sensing Properties and Applications
Urea derivatives can act as specific sensors for ions such as Hg2+ and F−, demonstrating their potential in environmental monitoring and safety applications. The ability to detect and quantify specific ions with high sensitivity opens up possibilities for the development of analytical tools and devices (Ganapathi et al., 2014).
Properties
IUPAC Name |
1-(3-bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c18-12-5-4-6-13(9-12)19-17(23)20-14-10-16(22)21(11-14)15-7-2-1-3-8-15/h1-9,14H,10-11H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDCEONGKDCIEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
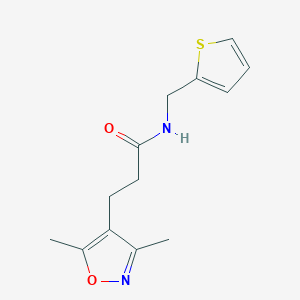
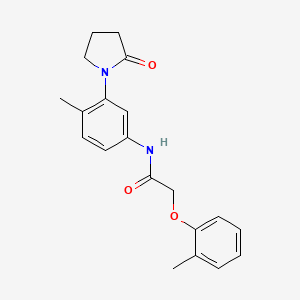
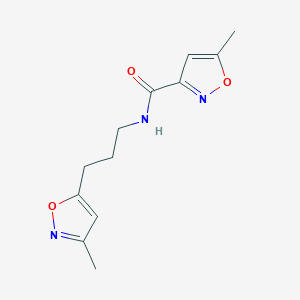

![N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide](/img/structure/B2875149.png)
![6-Methyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2875150.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2875152.png)
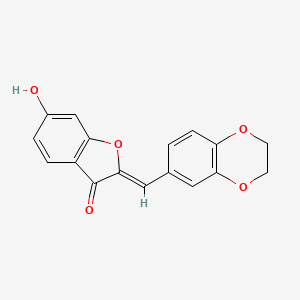

![3-(4-chlorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2875157.png)
![2-[(3,4-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2875158.png)
